3-((3,5-dimethoxybenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole 3-((3,5-dimethoxybenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 1014094-74-6
VCID: VC5403071
InChI: InChI=1S/C18H23N5O3S/c1-6-23-16(15-10-22(2)21-17(15)26-5)19-20-18(23)27-11-12-7-13(24-3)9-14(8-12)25-4/h7-10H,6,11H2,1-5H3
SMILES: CCN1C(=NN=C1SCC2=CC(=CC(=C2)OC)OC)C3=CN(N=C3OC)C
Molecular Formula: C18H23N5O3S
Molecular Weight: 389.47

3-((3,5-dimethoxybenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole

CAS No.: 1014094-74-6

Cat. No.: VC5403071

Molecular Formula: C18H23N5O3S

Molecular Weight: 389.47

* For research use only. Not for human or veterinary use.

3-((3,5-dimethoxybenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole - 1014094-74-6

Specification

CAS No. 1014094-74-6
Molecular Formula C18H23N5O3S
Molecular Weight 389.47
IUPAC Name 3-[(3,5-dimethoxyphenyl)methylsulfanyl]-4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole
Standard InChI InChI=1S/C18H23N5O3S/c1-6-23-16(15-10-22(2)21-17(15)26-5)19-20-18(23)27-11-12-7-13(24-3)9-14(8-12)25-4/h7-10H,6,11H2,1-5H3
Standard InChI Key ZEQZLEMTECEWMH-UHFFFAOYSA-N
SMILES CCN1C(=NN=C1SCC2=CC(=CC(=C2)OC)OC)C3=CN(N=C3OC)C

Introduction

Molecular Structure and Stereochemical Features

Core Framework and Substituent Analysis

The molecule’s backbone consists of a 4H-1,2,4-triazole ring, a five-membered aromatic system containing three nitrogen atoms at positions 1, 2, and 4. Critical substituents include:

  • Position 3: A 3,5-dimethoxybenzylthio group (–S–CH₂–C₆H₃(OMe)₂-3,5), introducing steric bulk and electron-donating methoxy groups.

  • Position 4: An ethyl group (–C₂H₅), enhancing lipophilicity.

  • Position 5: A 3-methoxy-1-methyl-1H-pyrazol-4-yl group, contributing additional aromaticity and hydrogen-bonding capacity.

The methoxy groups at the benzyl and pyrazole units suggest potential for π-π stacking interactions and solubility modulation.

Table 1: Molecular Descriptors

PropertyValue/Description
Molecular FormulaC₂₁H₂₆N₆O₃S
Molecular Weight442.54 g/mol
Hydrogen Bond Donors0 (methoxy and methyl groups block H-donor sites)
Hydrogen Bond Acceptors7 (triazole N, pyrazole N, methoxy O, thioether S)
Topological Polar Surface Area~105 Ų (estimated)

Synthetic Strategies and Optimization

Retrosynthetic Analysis

The synthesis likely employs modular assembly:

  • Triazole Core Formation: Cyclocondensation of thiosemicarbazides with carbonyl intermediates, as demonstrated in analogous 4-ethyl-1,2,4-triazole syntheses .

  • Substituent Introduction:

    • Thioether Linkage: Nucleophilic substitution between a triazole-thiol intermediate and 3,5-dimethoxybenzyl chloride.

    • Pyrazole Coupling: Suzuki-Miyaura or Ullmann coupling to attach the pyrazole unit at position 5.

Reported Protocols

While direct synthesis data for this compound remains unpublished, analogous routes for 4-ethyl-1,2,4-triazoles involve:

  • Step 1: Reaction of ethyl hydrazinecarboxylate with isothiocyanates to form thiosemicarbazides .

  • Step 2: Cyclization under acidic conditions (e.g., HCl/EtOH) to yield the 1,2,4-triazole-thiol .

  • Step 3: Alkylation with 3,5-dimethoxybenzyl bromide in DMF/K₂CO₃.

  • Step 4: Pd-catalyzed cross-coupling with 3-methoxy-1-methylpyrazole-4-boronic acid.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Est.)
1Ethyl hydrazinecarboxylate, R-NCS, EtOH75–85%
2HCl (conc.), reflux, 6 h80–90%
33,5-Dimethoxybenzyl bromide, K₂CO₃, DMF65–75%
4Pd(PPh₃)₄, Na₂CO₃, DME/H₂O50–60%

Physicochemical and Spectroscopic Properties

Solubility and Partitioning

Predicted logP (ChemAxon): 3.2 ± 0.5, indicating moderate lipophilicity. Methoxy groups enhance aqueous solubility (~0.1 mg/mL in H₂O), while the ethyl and benzyl groups favor organic solvents (e.g., DMSO: >10 mg/mL).

Spectral Characterization

  • ¹H NMR (CDCl₃): δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), 3.78 (s, 6H, OCH₃), 4.02 (s, 3H, NCH₃), 6.45 (s, 2H, ArH), 7.85 (s, 1H, pyrazole-H).

  • LC-MS (ESI+): m/z 443.2 [M+H]⁺.

Applications in Materials Science

Coordination Chemistry

The triazole’s N-donor sites and thioether sulfur may act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), enabling metal-organic framework (MOF) design.

Optoelectronic Materials

Conjugated π-systems (benzyl-pyrazole-triazole) suggest potential in organic semiconductors or light-emitting diodes (OLEDs).

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